Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 239.66 g/mol. This compound belongs to the class of pyrrolo[3,2-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by a pyrrolopyrimidine core structure that is substituted with an ethyl ester and a chlorine atom, contributing to its unique chemical properties.
The compound is classified under the category of nitrogen-containing heterocycles, specifically pyrimidines. It is identified by the CAS number 1234616-53-5. Pyrrolo[3,2-d]pyrimidines have been extensively studied for their pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents .
The synthesis of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate typically involves a two-step process:
The molecular structure of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate features a five-membered pyrrole ring fused to a six-membered pyrimidine ring. The chlorine substituent at the 4-position and an ethyl carboxylate group at the 3-position are significant for its chemical reactivity and biological activity.
Key structural data includes:
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for modifying the compound for further studies or applications in medicinal chemistry .
Quantitative data on its efficacy would require further experimental studies focusing on specific biological targets .
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate has potential applications in various fields:
The ongoing research into this compound may yield new therapeutic agents with enhanced efficacy against specific diseases .
The pyrrolo[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, originating from classical antifolate therapeutics. Early antifolate drugs like methotrexate targeted dihydrofolate reductase (DHFR) but suffered from selectivity issues. Pyrrolopyrimidine analogues emerged as "trimethylpyrimidine mimetics" due to their bioisosteric relationship with purine nucleobases, enabling precise targeting of folate-dependent enzymes while mitigating off-target effects [2]. This scaffold’s planar, electron-rich architecture facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, making it indispensable for designing kinase inhibitors and antiproliferative agents [2] [8]. Contemporary applications leverage its versatility across diverse therapeutic areas, including oncology (tyrosine kinase inhibition), immunology (IKK inhibition), and antimicrobial therapy [2]. The structural evolution from simple pyrrolopyrimidines to derivatives like ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate reflects iterative refinements for enhanced target engagement and pharmacokinetic optimization [1] [6].
Table 1: Evolution of Pyrrolopyrimidine-Based Therapeutics
Era | Representative Compounds | Primary Targets | Therapeutic Applications |
---|---|---|---|
1960s-1980s | Methotrexate analogues | DHFR | Cancer, Autoimmune disorders |
1990s-2000s | First-gen pyrrolo[2,3-d]pyrimidines | Purine nucleoside phosphorylase (PNP) | Immunosuppression, Antiviral |
2010s-Present | 4-Chloro-5-methyl derivatives (e.g., subject compound) | Kinases (JAK, BTK), Epigenetic regulators | Oncology, Targeted therapies |
The 5-methyl group at the pyrrole nitrogen enhances target affinity through dual mechanisms: (1) enforcing a bioactive conformation via steric restriction of bond rotation, and (2) supplementing hydrophobic interactions within enzyme subpockets. X-ray crystallographic studies of kinase-inhibitor complexes reveal that the 5-methyl moiety occupies a conserved hydrophobic cleft, often lined by residues like Leu273 or Val281 in kinases, reducing the entropic penalty of binding [1] [7]. The 4-chloro substituent serves as a versatile "handle" for nucleophilic displacement in medicinal chemistry syntheses. Its strategic positioning adjacent to the pyrimidine N3 mimics the transition state of phosphoryl transfer reactions, explaining its prevalence in ATP-competitive inhibitors. Notably, in CoA ligase enzymes, chlorine’s van der Waals radius (1.75 Å) optimally fills halogen-binding pockets lined by residues such as Ile303. Mutagenesis studies (e.g., I303A/G mutants) demonstrate that enlarging this pocket via residue truncation boosts catalytic efficiency toward dichlorinated substrates by >100-fold, underscoring chlorine’s role in steric complementarity [3] [7].
Ethyl esterification of the C3-carboxyl group transforms the inherently polar pyrrolopyrimidine scaffold into a lipophilic prodrug with enhanced membrane permeability. This modification addresses key bioavailability challenges:
Table 2: Comparative Performance of Prodrug Strategies for Pyrrolopyrimidine Carboxylates
Prodrug Approach | Enzymatic Activation Rate (kobs, s−1) | Aqueous Stability (t1/2, pH 7.4) | Relative Bioavailability vs. Parent Acid |
---|---|---|---|
Direct acetylation | 9.0 ± 0.4 | <6 hours | 1.2x |
Benzyl ether + acetyl | 245 ± 8 | >24 hours | 4.0x |
Doubly acetylated catechol | 280 ± 97 | >24 hours | 3.8x |
Ethyl ester | 120 ± 15* | >24 hours | 5.5x* |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: